molecular formula C9H9NO2 B182526 4-Methyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 21744-84-3

4-Methyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B182526
CAS RN: 21744-84-3
M. Wt: 163.17 g/mol
InChI Key: DBJMEBUKQVZWMD-UHFFFAOYSA-N
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Description

4-Methyl-2H-1,4-benzoxazin-3(4H)-one, also known as MBOA, is a natural compound found in several species of plants, including maize, wheat, and sorghum. MBOA is a member of the benzoxazinoid family of compounds, which are known for their antimicrobial, antifungal, and insecticidal properties. In recent years, MBOA has been studied for its potential applications in the field of scientific research, including its use as a synthetic substrate for enzyme assays, as a reagent for detection of metals, and as a fluorescent tag for bioimaging.

Scientific Research Applications

  • Phytotoxic and Antimicrobial Effects : Compounds in the (2H)-1,4-benzoxazin-3(4H)-one class, including 4-Methyl-2H-1,4-benzoxazin-3(4H)-one, have been studied for their phytotoxic, antifungal, antimicrobial, and antifeedant effects. They are of interest as natural herbicide models and for their role in chemical defense mechanisms in plants (Macias et al., 2009).

  • Antimicrobial and Antioxidant Applications : Benzoxazinyl pyrazolone derivatives have shown potent antimicrobial and antioxidant properties, indicating potential applications in medicinal chemistry (Sonia et al., 2013).

  • Allelochemical Properties : These compounds have been isolated from Gramineae plants and exhibit properties like insecticidal, antifungal, and phytotoxic effects. The interest in these compounds extends to their potential agronomic utility (Macias et al., 2006).

  • Intermediates in Chemical Synthesis : The structural study of substituted benzoxazines, including the (2H)-1,4-benzoxazin-3(4H)-one class, suggests their utility as intermediates in chemical synthesis and structural analyses (Neuvonen et al., 1989).

  • Biosynthesis Research : 2H-1,4-Benzoxazin-3(4H)-one has been identified as an intermediate in the biosynthesis of cyclic hydroxamic acids in maize, demonstrating its importance in plant biochemistry (Kumar et al., 1994).

  • Pharmaceutical Development : Some derivatives of 2H-1,4-benzoxazin-3(4H)-one have been used in the development of pharmaceuticals, showcasing their versatility and potential in drug design (Macias et al., 2009).

  • Antifungal Activity : Certain derivatives of 2H-1,4-benzoxazin-3(4H)-one have shown promising antifungal activity, indicating their potential use in agricultural applications (Śmist et al., 2016).

properties

IUPAC Name

4-methyl-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-10-7-4-2-3-5-8(7)12-6-9(10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJMEBUKQVZWMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176141
Record name 2H-1,4-Benzoxazin-3(4H)-one,4-methyl-
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Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2H-1,4-benzoxazin-3(4H)-one

CAS RN

21744-84-3
Record name 4-Methyl-2H-1,4-benzoxazin-3(4H)-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1,4-Benzoxazin-3(4H)-one,4-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1,4-Benzoxazin-3(4H)-one,4-methyl-
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Record name 4-Methyl-2H-1,4-benzoxazin-3(4H)-one
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Synthesis routes and methods

Procedure details

1 g of 2-(N-methylamino)-phenol were dissolved in chloroform, followed by the addition of 10 ml of sat. NaHCO3 in water. To this suspension was added slowly under vigorous stirring a solution of 1 g of 2-chloroacetylchloride in acetone. The reaction mixture was stirred for 2 hours at room temperature. The layers were separated. The organic layer was washed with water and dried over Na2SO4. After evaporating the solvent, the red oil was taken up in 30 ml DMF and 1 g of K2CO3 were added and the slurry was heated at 70° C. for additional 2 hours. The cyclization was followed by TLC. 200 ml of EtOAc were added and the organic layer was washed 3× with 0.1N HCl and 5× with brine. The remaining organic layer was dried over MgSO4 and filtrated. EtOAc was removed under reduced pressure affording 1.45 g of pure 4-methyl-4H-benzo[1,4]oxazin-3-one.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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